molecular formula C14H24N4O4 B14280306 Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate CAS No. 162148-44-9

Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate

Cat. No.: B14280306
CAS No.: 162148-44-9
M. Wt: 312.36 g/mol
InChI Key: PTUZRKZEVKQQEN-UHFFFAOYSA-N
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Description

Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is part of a broader class of macrocyclic ligands that have significant applications in various fields, including medical imaging and radiotherapy.

Chemical Reactions Analysis

Types of Reactions: Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under mild conditions.

    Reduction: Sodium borohydride, typically in an alcohol solvent.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the macrocyclic structure .

Scientific Research Applications

Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate exerts its effects involves its ability to chelate metal ions. The macrocyclic structure provides a stable environment for metal ions, enhancing their solubility and bioavailability. This chelation is crucial in applications such as MRI, where the compound forms a complex with gadolinium, enhancing the contrast of the images .

Comparison with Similar Compounds

Uniqueness: Diethenyl 1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate is unique due to its specific functional groups that allow for versatile chemical modifications. This versatility makes it particularly valuable in the development of targeted imaging agents and radiopharmaceuticals .

Properties

CAS No.

162148-44-9

Molecular Formula

C14H24N4O4

Molecular Weight

312.36 g/mol

IUPAC Name

bis(ethenyl) 1,4,7,10-tetrazacyclododecane-1,7-dicarboxylate

InChI

InChI=1S/C14H24N4O4/c1-3-21-13(19)17-9-5-15-7-11-18(14(20)22-4-2)12-8-16-6-10-17/h3-4,15-16H,1-2,5-12H2

InChI Key

PTUZRKZEVKQQEN-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)N1CCNCCN(CCNCC1)C(=O)OC=C

Origin of Product

United States

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